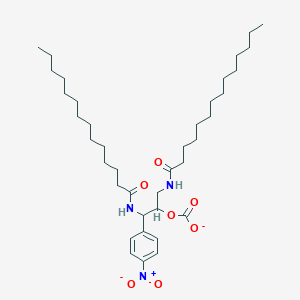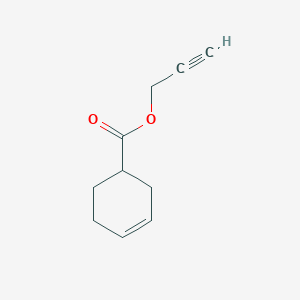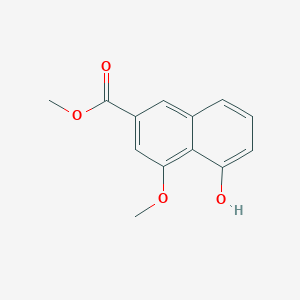
Azido-triphenyl-prop-2-enyl-lambda5-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-triphenyl-prop-2-enyl-lambda5-stibane is a complex organometallic compound that features an azido group attached to a triphenyl-prop-2-enyl-lambda5-stibane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azido-triphenyl-prop-2-enyl-lambda5-stibane typically involves the reaction of triphenyl-prop-2-enyl-lambda5-stibane with an azide source under controlled conditions. One common method involves the use of sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-triphenyl-prop-2-enyl-lambda5-stibane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or phosphines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or phosphines in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a catalyst.
Cycloaddition: Copper(I) catalysts and alkynes under mild conditions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
Azido-triphenyl-prop-2-enyl-lambda5-stibane has several applications in scientific research:
Synthetic Organic Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: Utilized in the development of novel materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of azido-triphenyl-prop-2-enyl-lambda5-stibane involves the reactivity of the azido group. The azido group is highly electrophilic and can undergo nucleophilic attack, leading to the formation of various products. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-triphenyl-phosphine: Similar in structure but contains a phosphorus atom instead of antimony.
Azido-triphenyl-arsine: Contains an arsenic atom instead of antimony.
Azido-triphenyl-bismuthine: Contains a bismuth atom instead of antimony.
Uniqueness
Azido-triphenyl-prop-2-enyl-lambda5-stibane is unique due to the presence of the antimony atom, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs.
Eigenschaften
CAS-Nummer |
192820-30-7 |
|---|---|
Molekularformel |
C21H20N3Sb |
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
azido-triphenyl-prop-2-enyl-λ5-stibane |
InChI |
InChI=1S/3C6H5.C3H5.N3.Sb/c3*1-2-4-6-5-3-1;2*1-3-2;/h3*1-5H;3H,1-2H2;;/q;;;;-1;+1 |
InChI-Schlüssel |
AABFPRISIJXGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)

![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)




![2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene](/img/structure/B12579735.png)

![(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one](/img/structure/B12579755.png)


